molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol

2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol

Cat. No.: B13615304
M. Wt: 154.25 g/mol
InChI Key: VRTFTQBZRJDJKH-UHFFFAOYSA-N
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Description

2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol is a bicyclic cyclopropane derivative featuring two fused cyclopropane rings with four methyl substituents (at positions 2', 2', 3', and 3') and a hydroxyl group at position 1 (Figure 1). Its steric and electronic properties are influenced by the high degree of substitution, which impacts reactivity and stability.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol

InChI

InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3

InChI Key

VRTFTQBZRJDJKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C2(CC2)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.

Chemical Reactions Analysis

Types of Reactions

2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acid chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Ethers, esters

Scientific Research Applications

2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substitution Patterns : The target compound’s four methyl groups introduce significant steric hindrance compared to 1y (two methyl groups) or phenyl-substituted analogs . This likely reduces its reactivity in nucleophilic additions or rearrangements.
  • Functional Group Stability : The hydroxyl group in 1y is susceptible to silylation or oxidation, whereas the target compound’s alcohol may exhibit enhanced stability due to steric protection .

Reactivity and Catalytic Behavior

  • Catalytic Rearrangements : Silylated analogs of 1y undergo Zn(II)- or Rh(I)-catalyzed rearrangements to form spirocyclic ketones or thiocyanates (e.g., 6b and 7b in ) . The target compound’s saturated structure may limit such reactivity, favoring instead hydrogenation or ring-opening pathways.
  • Stereoselectivity : Derivatives of 1y exhibit diastereomeric ratios (dr) up to 72:28 in spiroketal formations , while the target compound’s stereochemical outcomes remain unexplored.

Physical and Spectral Properties

  • Mass Spectrometry : HRMS data for 1y ([M–H]⁺ 191.1430) aligns with its molecular formula, while the target compound’s theoretical [M–H]⁺ would be 165.1385 (C₁₁H₁₇O).

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